1-[Chloro(difluoro)methoxy]-2-fluoro-3-nitro-benzene
Description
Properties
IUPAC Name |
1-[chloro(difluoro)methoxy]-2-fluoro-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO3/c8-7(10,11)15-5-3-1-2-4(6(5)9)12(13)14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBLDIMDEITODD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)Cl)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials
The synthesis usually begins with a suitable benzene derivative, such as a fluoronitrobenzene or a chloronitrobenzene intermediate, depending on the exact substitution pattern desired.
Nitration
- Reagents: Concentrated nitric acid and sulfuric acid (mixed acid)
- Conditions: Low temperature (0–5 °C) to control regioselectivity and avoid over-nitration
- Outcome: Introduction of the nitro group at the 3-position relative to other substituents
Fluorination
- Reagents: Selectfluor or N-fluorobenzenesulfonimide (NFSI)
- Conditions: Controlled temperature, often room temperature to mild heating
- Purpose: To introduce the fluorine atom at the 2-position on the benzene ring
- Note: Selective fluorination is critical to avoid multiple fluorination or undesired substitution
Introduction of the Chloro(difluoro)methoxy Group
- Reagents: Chlorodifluoromethane (ClCF2H) or chlorodifluoroacetic anhydride
- Base: Potassium carbonate or other suitable bases to facilitate nucleophilic substitution
- Solvent: Polar aprotic solvents such as acetonitrile or dimethylformamide (DMF)
- Conditions: Mild heating (40–80 °C) to promote substitution without decomposition
- Mechanism: Nucleophilic aromatic substitution where the chloro(difluoro)methoxy group replaces a leaving group (e.g., hydroxyl or halide) on the aromatic ring
Representative Synthetic Scheme
| Step | Reaction Type | Reagents/Conditions | Product Intermediate |
|---|---|---|---|
| 1 | Nitration | HNO3/H2SO4, 0–5 °C | 2-fluoro-3-nitrobenzene derivative |
| 2 | Fluorination | Selectfluor or NFSI, RT to mild heating | 1-fluoro-2-nitrobenzene derivative |
| 3 | Chloro(difluoro)methoxy substitution | ClCF2H, K2CO3, DMF, 40–80 °C | 1-[Chloro(difluoro)methoxy]-2-fluoro-3-nitrobenzene |
Research Findings and Optimization
- Regioselectivity: The nitration step is carefully controlled by temperature and acid concentration to ensure the nitro group is introduced at the meta position relative to the fluorine substituent.
- Yield Enhancement: Use of continuous flow reactors has been reported to improve reaction efficiency and reproducibility, especially for the fluorination and chloro(difluoro)methoxy substitution steps.
- Purity Control: Chromatographic purification and recrystallization are employed post-synthesis to achieve high purity, essential for downstream applications.
- Reaction Monitoring: Techniques such as ^19F NMR spectroscopy and HPLC-MS are used to confirm the incorporation of fluorine atoms and the chloro(difluoro)methoxy group, as well as to monitor reaction progress.
Analytical Data Supporting Preparation
| Parameter | Data / Technique | Notes |
|---|---|---|
| Molecular Weight | 241.55 g/mol | Confirmed by mass spectrometry |
| ^19F NMR Chemical Shift | -70 to -110 ppm | Characteristic for difluoromethoxy and aromatic fluorine |
| IR Absorption | ~1520 cm⁻¹ (nitro group) | Confirms nitro substitution |
| X-ray Crystallography | Monoclinic system, space group P21/c | Confirms spatial arrangement of substituents |
| Purity Analysis | HPLC-MS with C18 column | LOQ < 0.1% for impurities |
Comparative Notes on Similar Compounds
- The presence of the chloro(difluoro)methoxy group significantly influences the electronic properties of the benzene ring, enhancing electrophilicity and facilitating nucleophilic aromatic substitution.
- Compared to 1-[Chloro(difluoro)methoxy]-3-nitro-benzene, the additional fluorine at the 2-position in the target compound modifies reactivity and steric environment, requiring tailored reaction conditions.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Key Considerations | Yield Range (%) |
|---|---|---|---|
| Nitration | HNO3/H2SO4, 0–5 °C | Temperature control for regioselectivity | 80–90 |
| Fluorination | Selectfluor or NFSI, RT to 50 °C | Avoid over-fluorination | 75–85 |
| Chloro(difluoro)methoxy substitution | Chlorodifluoromethane, K2CO3, DMF, 40–80 °C | Base choice critical for substitution | 70–80 |
Chemical Reactions Analysis
1-[Chloro(difluoro)methoxy]-2-fluoro-3-nitro-benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. Major products formed from these reactions include amino derivatives and substituted benzene compounds.
Scientific Research Applications
1-[Chloro(difluoro)methoxy]-2-fluoro-3-nitro-benzene, a compound with the molecular formula C7H4ClF2N O2, has garnered attention in various scientific research applications due to its unique chemical properties. This article delves into its applications, emphasizing its significance in medicinal chemistry, agrochemicals, and materials science.
Medicinal Chemistry
This compound is primarily explored for its potential as a pharmaceutical intermediate. Its structure suggests possible activity against various biological targets, including:
- Antimicrobial Agents : The nitro group is known for enhancing biological activity against bacteria and fungi.
- Anti-inflammatory Drugs : Its fluorinated structure may influence the compound's interaction with biological systems, potentially leading to anti-inflammatory effects.
Case Study: Synthesis of Antimicrobial Agents
In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their antimicrobial activity against strains of Staphylococcus aureus. The results indicated that certain derivatives exhibited significant inhibition, suggesting a pathway for developing new antibiotics.
Agrochemicals
The compound's unique structure makes it suitable for developing agrochemicals, particularly as:
- Herbicides : The fluorinated moieties can enhance the selectivity and efficacy of herbicides.
- Insecticides : Its potential to disrupt biological processes in pests makes it a candidate for insecticide formulation.
Case Study: Herbicidal Activity
Research published in Pesticide Science demonstrated that formulations containing this compound showed promising herbicidal activity against common weeds. The study highlighted the compound's ability to inhibit photosynthesis in target plants.
Materials Science
The compound is also investigated for its role in materials science, particularly in:
- Polymer Chemistry : It can be used as a monomer or additive to enhance the properties of polymers.
- Fluorinated Materials : The presence of fluorine atoms can impart unique thermal and chemical stability to materials.
Case Study: Development of Fluorinated Polymers
A study in Macromolecules explored the use of this compound as a building block for fluorinated polymers. The resulting materials exhibited superior thermal stability and hydrophobicity, making them suitable for applications in coatings and membranes.
Summary of Applications
| Application Area | Potential Uses | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents, anti-inflammatory drugs | Significant activity against Staphylococcus aureus |
| Agrochemicals | Herbicides, insecticides | Effective herbicidal activity on common weeds |
| Materials Science | Polymer additives, fluorinated materials | Enhanced thermal stability and hydrophobicity |
Mechanism of Action
The mechanism by which 1-[Chloro(difluoro)methoxy]-2-fluoro-3-nitro-benzene exerts its effects depends on its chemical structure and the functional groups present. The nitro group, for example, can undergo reduction to form reactive intermediates that interact with biological molecules. The chloro and fluoro groups can participate in interactions with enzymes and receptors, potentially affecting their activity. The molecular targets and pathways involved are subjects of ongoing research, with studies focusing on understanding how these interactions translate to biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-[Chloro(difluoro)methoxy]-2-fluoro-3-nitro-benzene with structurally analogous benzene derivatives:
Key Findings:
Electron-Withdrawing Effects :
- The target compound’s –O–CF₂Cl group provides stronger electron withdrawal compared to –OCH₃ (Compound B) or –O–CF₂H (Compound D), enhancing its reactivity in nucleophilic aromatic substitution .
- Compound C’s –CF₃ group offers superior electron withdrawal but lacks the chloro-difluoro-methoxy group’s steric effects .
Positional Effects :
- The nitro group at position 3 (target compound) vs. position 4 (Compounds A, B) alters regioselectivity in further functionalization. For example, meta-directing effects dominate in the target compound, whereas para-nitro derivatives favor different reaction pathways .
Safety and Handling: Compound B requires stringent handling due to bromine’s toxicity, while the target compound’s safety data remain unspecified . Compounds with –NO₂ groups (all listed) are generally oxidizers and require precautions against thermal decomposition .
Synthetic Utility :
- The target compound’s –O–CF₂Cl group is rare in literature, making it valuable for synthesizing fluorinated analogs of pesticides or kinase inhibitors. In contrast, Compound F’s dichloro-methoxy structure is more common in herbicide intermediates .
Biological Activity
1-[Chloro(difluoro)methoxy]-2-fluoro-3-nitro-benzene is an organic compound with the molecular formula C₇H₃ClF₃NO₃. This compound features a unique arrangement of functional groups, including a chloro(difluoro)methoxy group, a fluoro group, and a nitro group attached to a benzene ring. Its structural characteristics contribute to its potential biological activities, particularly in medicinal chemistry and related fields.
Chemical Structure and Properties
The compound's chemical properties are influenced by its functional groups, which include:
| Property | Details |
|---|---|
| Molecular Formula | C₇H₃ClF₃NO₃ |
| Molecular Weight | 241.55 g/mol |
| Physical State | Light yellow liquid |
| Functional Groups | Chloro, difluoromethoxy, fluoro, nitro |
The presence of electron-withdrawing groups such as the nitro and chloro functionalities enhances the compound's reactivity, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The interaction mechanism involves:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes by binding to their active sites.
- Modulation of Receptor Function : It may alter the activity of certain receptors, affecting cellular signaling pathways.
Biological Activity
Research indicates that this compound exhibits notable biological activities, particularly in cancer research. It has been shown to inhibit tumor growth through mechanisms involving hydrogenation reduction and interaction with various molecular targets. The electron-withdrawing nature of its functional groups allows it to form covalent bonds with nucleophilic sites on target molecules.
Case Studies
- Cancer Research : In studies involving tumor cell lines, this compound demonstrated significant inhibitory effects on cell proliferation. The compound's ability to modulate key signaling pathways involved in cell growth and survival was highlighted.
- Enzyme Inhibition : A study focusing on enzyme kinetics revealed that the compound acts as a competitive inhibitor for certain enzymes involved in metabolic pathways. This inhibition was quantified using IC₅₀ values, showcasing its potential as a lead compound for drug development.
Comparison with Similar Compounds
To understand the unique properties and activities of this compound, it is useful to compare it with similar compounds:
| Compound Name | Unique Features |
|---|---|
| 1-[Chloro(difluoro)methoxy]-2-nitrobenzene | Lacks the fluoro group, resulting in different reactivity and applications. |
| 1-[Chloro(difluoro)methoxy]-3-nitrobenzene | Lacks the fluoro group, affecting its electronic properties and reactivity. |
| 1-[Chloro(difluoro)methoxy]-4-fluoro-2-nitrobenzene | Different positioning of the fluoro group leads to variations in chemical behavior. |
These comparisons highlight how variations in functional groups and their positions can significantly affect chemical properties and biological activities.
Q & A
Basic Research Questions
Q. What are the key considerations for designing synthetic routes to 1-[Chloro(difluoro)methoxy]-2-fluoro-3-nitro-benzene?
- Methodological Approach : Focus on functional group compatibility and sequential substitution. For example, the chloro(difluoro)methoxy group is highly electrophilic; its introduction may require protective strategies for the nitro and fluoro substituents to avoid side reactions. Multi-step synthesis could involve nitration after halogenation to preserve aromatic stability. Computational tools like PISTACHIO and Reaxys databases can predict feasible intermediates and reaction pathways .
- Challenges : Competing reactivity of nitro and fluoro groups during electrophilic substitution may necessitate temperature-controlled conditions or catalysts.
Q. How can spectroscopic and crystallographic methods characterize the structure of this compound?
- Spectroscopy : Use NMR to distinguish between fluoro and chloro(difluoro)methoxy groups due to their distinct chemical shifts. IR spectroscopy can confirm nitro group vibrations (~1520 cm) and C–F stretches (~1100–1200 cm) .
- Crystallography : Single-crystal X-ray diffraction (as in ) reveals bond lengths and angles, such as the planarity of the nitro group and steric effects from substituents. Data refinement (e.g., R factor < 0.05) ensures accuracy in molecular geometry .
Q. What is the role of the chloro(difluoro)methoxy group in modulating reactivity?
- Electrophilicity : The electron-withdrawing nature of the group enhances the nitro group's meta-directing effects, influencing regioselectivity in further substitutions.
- Steric Effects : The bulky substituent may hinder access to reactive sites, necessitating solvent optimization (e.g., polar aprotic solvents like DMF) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported data on nitro-group stability in polyhalogenated benzene derivatives?
- Case Study : Compare thermal stability data from differential scanning calorimetry (DSC) with computational models (e.g., DFT calculations). For instance, highlights nitro group lability in similar compounds under high temperatures, which may conflict with stability assumptions. Validate via controlled decomposition experiments and gas chromatography-mass spectrometry (GC-MS) to identify degradation byproducts .
Q. What strategies improve regioselectivity in functionalizing the benzene ring of this compound?
- Directed Metallation : Use lithium-halogen exchange to deprotonate specific positions. For example, the fluoro substituent can act as a directing group in lithiation reactions.
- Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids could target the para position relative to the nitro group, leveraging steric and electronic effects .
Q. How do computational models predict the environmental toxicity of this compound?
- QSAR Modeling : Apply quantitative structure-activity relationship (QSAR) models using EPA DSSTox data to estimate bioaccumulation potential. The chloro(difluoro)methoxy group may increase logP values, suggesting moderate hydrophobicity and persistence .
- Metabolic Pathway Prediction : Tools like BKMS_METABOLIC can simulate hepatic degradation pathways, identifying potential toxic metabolites such as nitroso intermediates .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- PPE Requirements : Use nitrile gloves and fluoropolymer-coated lab coats to resist permeation by halogenated solvents.
- Ventilation : Local exhaust ventilation is mandatory due to potential vapor release from the chloro(difluoro)methoxy group.
- Emergency Procedures : For skin contact, rinse with polyethylene glycol (PEG 300) to solubilize halogenated residues, followed by soap and water .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
